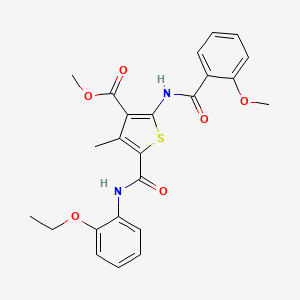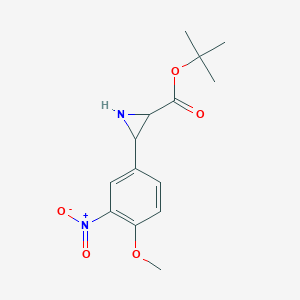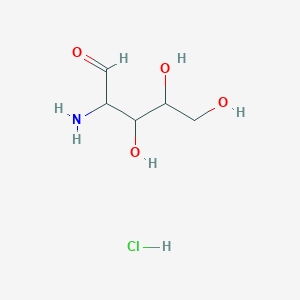
5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine: is a chemical compound with the following structure:
C8H4F3N3
It belongs to the class of pyrazole derivatives and features a trifluoromethyl group attached to a pyridine ring
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine. One common approach involves the reaction of 4-chloro-3,5-difluoropyridine with hydrazine hydrate, followed by cyclization with hydrazine monohydrate. The trifluoromethyl group can be introduced using appropriate reagents.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetonitrile). Catalysts or bases may be employed to facilitate the cyclization process.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
化学反应分析
Reactivity: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the pyridine ring may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to pyridine N-oxides, while substitution and reduction yield various derivatives.
科学研究应用
Chemistry:
Building Blocks: Researchers use this compound as a building block for designing novel molecules due to its unique structure.
Fluorinated Ligands: It serves as a precursor for fluorinated ligands in coordination chemistry.
Drug Discovery: Scientists explore its potential as a scaffold for drug development.
Biological Activity: Investigations into its biological effects, such as enzyme inhibition or receptor binding.
Agrochemicals: The compound may find applications in crop protection chemicals.
Materials Science: Its unique properties could contribute to advanced materials.
作用机制
The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
相似化合物的比较
While 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine is unique, similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT):
N-(3,5-dinitro-1H-pyrazol-4-yl)-2,4,6-trinitroaniline:
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione:
These compounds share structural motifs but exhibit distinct properties and applications.
属性
分子式 |
C9H6F3N3 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
5-(1H-pyrazol-4-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-2-1-6(3-13-8)7-4-14-15-5-7/h1-5H,(H,14,15) |
InChI 键 |
RTPITHBRPDDDSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)




![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)



![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)

